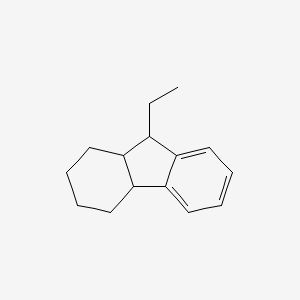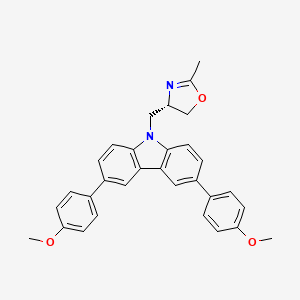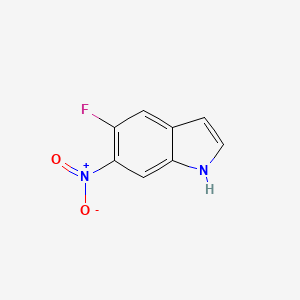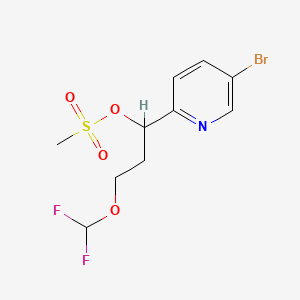
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate is a chemical compound that features a bromopyridine moiety, a difluoromethoxy group, and a methanesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 3-(difluoromethoxy)propanol.
Reaction with Methanesulfonyl Chloride: The 3-(difluoromethoxy)propanol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.
Coupling Reaction: The resulting methanesulfonate ester is then coupled with 5-bromopyridine under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles.
Cross-Coupling Reactions: The bromopyridine moiety can participate in palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used, along with bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions and hydrogen bonding, while the difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromopyridin-2-yl)-2,2-difluoroethanol: Similar structure but lacks the methanesulfonate ester.
(5-Bromopyrid-2-yl)methanol: Contains a hydroxyl group instead of the difluoromethoxy group.
1-(5-Bromopyridin-2-yl)-2,2-difluoroethanone: Contains a ketone group instead of the methanesulfonate ester.
Uniqueness
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate is unique due to the presence of both the difluoromethoxy group and the methanesulfonate ester, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C10H12BrF2NO4S |
|---|---|
Poids moléculaire |
360.17 g/mol |
Nom IUPAC |
[1-(5-bromopyridin-2-yl)-3-(difluoromethoxy)propyl] methanesulfonate |
InChI |
InChI=1S/C10H12BrF2NO4S/c1-19(15,16)18-9(4-5-17-10(12)13)8-3-2-7(11)6-14-8/h2-3,6,9-10H,4-5H2,1H3 |
Clé InChI |
KRJISBZVZGIMNG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC(CCOC(F)F)C1=NC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


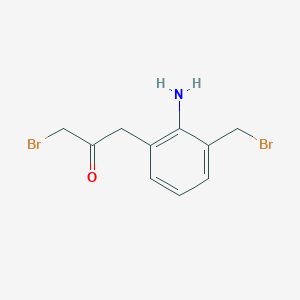
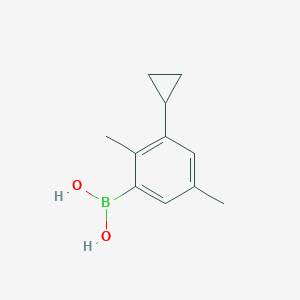
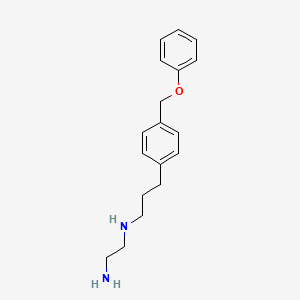

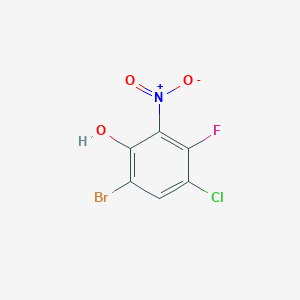

![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
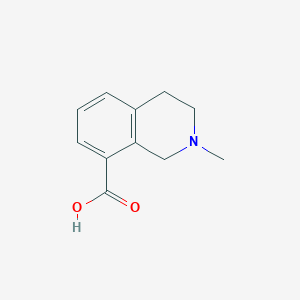
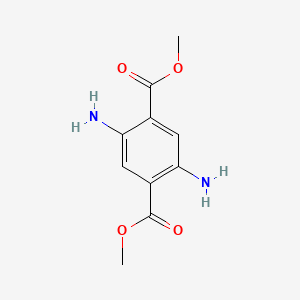
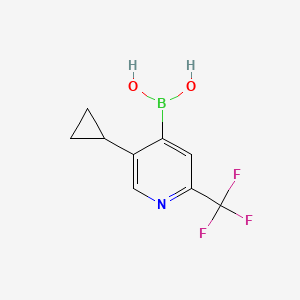
![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
